DR3Tbdtt
Description
Structure
2D Structure
Properties
Molecular Formula |
C102H128N2O2S14 |
|---|---|
Molecular Weight |
1863.1 g/mol |
IUPAC Name |
(5E)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-[5-[5-[5-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C102H128N2O2S14/c1-11-21-27-31-35-39-45-69-59-75(63-89-99(105)103(19-9)101(107)119-89)111-93(69)81-53-55-83(113-81)95-71(47-41-37-33-29-23-13-3)61-85(115-95)87-65-77-91(79-51-49-73(109-79)57-67(17-7)43-25-15-5)98-78(92(97(77)117-87)80-52-50-74(110-80)58-68(18-8)44-26-16-6)66-88(118-98)86-62-72(48-42-38-34-30-24-14-4)96(116-86)84-56-54-82(114-84)94-70(46-40-36-32-28-22-12-2)60-76(112-94)64-90-100(106)104(20-10)102(108)120-90/h49-56,59-68H,11-48,57-58H2,1-10H3/b89-63-,90-64+ |
InChI Key |
VICMAEIQWIKYQJ-XYNLSJRRSA-N |
Isomeric SMILES |
CCCCCCCCC1=C(SC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(C7=C(C=C(S7)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)/C=C/1\C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)C(=C6S5)C1=CC=C(S1)CC(CC)CCCC)C1=CC=C(S1)CC(CC)CCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)C3=CC=C(S3)C4=C(C=C(S4)C5=CC6=C(C7=C(C=C(S7)C8=CC(=C(S8)C9=CC=C(S9)C1=C(C=C(S1)C=C1C(=O)N(C(=S)S1)CC)CCCCCCCC)CCCCCCCC)C(=C6S5)C1=CC=C(S1)CC(CC)CCCC)C1=CC=C(S1)CC(CC)CCCC)CCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Architecture Modifications of Dr3tbdtt
Established Synthetic Routes for DR3Tbdtt and Benzodithiophene-Based Precursors
The synthesis of this compound typically involves established coupling reactions. A common route utilizes a Stille coupling reaction between a benzodithiophene (BDT) precursor, such as 2,6-Bis(trimethyltin)-4,8-bis(4,5-didecylthiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT), and a terthiophene derivative featuring a reactive group, like 5''-bromo-[2,2':5',2''-terthiophene]-5-carbaldehyde (Br3TCHO). This step forms the core structure with the terthiophene spacers. Subsequently, a Knoevenagel condensation reaction is employed to incorporate the 3-ethylrhodanine (B1362658) end-capping units by reacting the aldehyde groups on the terthiophene spacers with 3-ethylrhodanine in the presence of a base like piperidine. nankai.edu.cn
Benzodithiophene (BDT) units, serving as the central building block for this compound and its analogues, are synthesized through various routes depending on the desired substituents. These precursors often involve stannylation to facilitate Stille coupling reactions. nankai.edu.cnmolaid.com The choice of substituents at the 4 and 8 positions of the BDT core is critical as they influence the electronic properties and solubility of the final molecule. nankai.edu.cnnankai.edu.cn
The synthesis procedures for this compound and related molecules have been reported to be well-repeated on a gram scale with relatively high yields, and purification is typically achieved through column chromatography and recrystallization. nankai.edu.cnnankai.edu.cn The purity of the final compounds is often confirmed by techniques such as NMR spectroscopy and mass spectrometry. nankai.edu.cn
Strategies for Molecular Design and Structural Diversification of this compound Analogues
Molecular design strategies for this compound analogues focus on modifying different parts of the molecule to tune its electronic, optical, and morphological properties, which are critical for optimizing performance in organic solar cells. mdpi.comacs.orgacs.org These strategies include altering the end groups, modifying the core unit and side chains, and developing different linkers in perylene (B46583) bisimide dimers used in blends with this compound. mdpi.comacs.orgacs.orgnih.gov
End-group engineering is a common strategy to modify the electronic properties and molecular packing of small molecule donors like this compound. mdpi.comacs.orgrsc.orgnankai.edu.cn The 3-ethylrhodanine unit in this compound acts as an electron-withdrawing end group. nankai.edu.cn By changing this end group, researchers can influence the molecule's energy levels, charge transfer characteristics, and intermolecular interactions. mdpi.comacs.org For instance, using esterified rhodanine (B49660) as a terminal group in BDT-based donors has shown improved performance compared to this compound with a fullerene acceptor, attributed to better morphology and phase separation. rsc.org Other studies have explored different acceptor moieties as end-caps to enhance optoelectronic properties. researchgate.netresearchgate.net
Modifications to the central benzodithiophene (BDT) core and the attached side chains in this compound analogues have a significant impact on their properties. mdpi.comacs.orgresearchgate.net The BDT unit provides an extended conjugation and planar structure, which is beneficial for charge transport. nankai.edu.cnnankai.edu.cn Introducing different alkyl chains on the thiophene (B33073) units attached to the BDT core can influence solubility and photovoltaic performance. nankai.edu.cn For example, replacing 2-ethylhexyl substituents with bulkier 2-hexyldecyl groups in this compound-HD resulted in a lower power conversion efficiency compared to this compound, which was linked to lower mobility and poorer morphology. nankai.edu.cn
The introduction of bulky out-of-plane substituents, such as carbazolyl groups in DR3TBDTC compared to the thienyl substituents in this compound, can suppress π-π stacking and decrease aggregation tendency, leading to improved performance when blended with certain polymer acceptors. acs.orgnankai.edu.cn Side chains also play a critical role in influencing solubility, aggregation, crystallization, blend stability, and microstructures. kaust.edu.saresearchgate.net Varying the nature and arrangement of alkyl chains on the BDT unit can tune energy levels and morphological properties. researchgate.net
Perylene bisimide (PBI) dimers have been explored as nonfullerene acceptors in blends with small molecule donors like this compound for all-small-molecule organic solar cells (NF all-SMSCs). nih.govacs.orgnih.govacs.org The linking position of the PBI dimer significantly affects its molecular torsion, planarity, and aggregation behavior, which in turn influences the film-forming ability, phase separation, and optoelectronic properties of the blend. nih.govacs.org
Studies have investigated bay-linked, ortho-linked, and hydrazine-linked PBI dimers blended with this compound. nih.govacs.org The twist angle between the PBI units in the dimer can effectively influence the phase separation with the donor material, leading to different domain sizes in the active layer. nih.govacs.org For instance, a hydrazine-linked PBI dimer with a larger dihedral angle (90°) resulted in better device efficiency with this compound compared to ortho-linked (86°) and bay-linked (71°) dimers, correlating with a more appropriate phase size in the blend film (10–40 nm). nih.govacs.orgnih.gov This highlights how the design of the acceptor molecule, particularly the linking and resulting molecular twist, is crucial for optimizing the morphology and performance of blends with this compound. nih.govacs.org
Research findings on the performance of this compound and its analogues in organic solar cells demonstrate the impact of these structural modifications.
| Molecule | Acceptor | Additive | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Reference |
| This compound | PC71BM | None | 8.12 | - | - | - | mdpi.comnih.gov |
| This compound | PC71BM | PDMS | >8% | - | >0.9 | - | nankai.edu.cn |
| This compound | PC71BM | None | 7.51 | - | 0.96 | - | nankai.edu.cn |
| This compound-HD | PC71BM | None | 6.32 | - | 0.96 | - | nankai.edu.cn |
| DR3TBD2T | PC71BM | None | 8.02 | - | >0.9 | 72.1 | nankai.edu.cnmdpi.comnih.gov |
| This compound | IDIC | None | 7.6 | - | - | - | rsc.org |
| BDT-RO | IDIC | None | >9.0 | - | - | - | rsc.org |
| BDT-RN | IDIC | None | ~8.4 | - | - | - | rsc.org |
| This compound:B-SdiPBI | B-SdiPBI | None | 1.93 | - | - | - | nih.govacs.org |
| This compound:O-SdiPBI | O-SdiPBI | None | 3.30 | - | - | - | nih.govacs.org |
| This compound:H-SdiPBI | H-SdiPBI | None | 4.05 | - | - | - | nih.govacs.org |
| This compound-E (M2) | PC71BM | TSA | 10.26 | 14.97 | 0.896 | 76.5 | acs.orgshuaigroup.net |
Advanced Theoretical and Computational Investigations of Dr3tbdtt Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are widely employed to investigate the electronic structure and properties of DR3Tbdtt and its derivatives. These calculations provide valuable information about molecular geometry, energy levels, and charge distribution. DFT-based investigations have been applied to evaluate the properties of this compound and its analogues, including their planar geometries which are associated with improved conjugation researchgate.net. The optoelectronic properties of designed molecules have been computed using different functionals researchgate.net.
Frontier Molecular Orbital (FMO) Analysis in this compound and Derivatives
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of quantum chemical calculations for organic semiconductors. The energy levels and spatial distribution of FMOs are critical for understanding charge injection, separation, and transport processes.
Studies on this compound and its derivatives have utilized FMO analysis to evaluate their properties. For instance, investigations comparing this compound analogues with different cores have employed FMO analysis to assess their potential for charge transfer researchgate.net. The HOMO and LUMO energy levels of this compound have been reported sioc-journal.cn. The HOMO is typically viewed as electron-donating, while the LUMO is electron-accepting libretexts.org. The energy level diagrams of this compound and various acceptor molecules have been calculated and compared to understand potential charge transfer pathways in donor-acceptor blends nih.govacs.org.
Theoretical Elucidation of Charge Density Transfer Mechanisms
Theoretical calculations, including those based on DFT, are used to elucidate the mechanisms of charge density transfer within this compound and in blends with acceptor materials. Analyzing the distribution of electron density in different molecular orbitals provides insights into how charge is transferred upon excitation or at the donor-acceptor interface.
The density of state, frontier molecular orbitals, and transition density matrix diagrams have been used to indicate that charge density transfer occurs from the donor to the acceptor in studied systems researchgate.net. Charge transfer investigations of designed molecules with a donor like PTB7-Th complex have been performed by analyzing the concentration of charge transfer over molecular orbitals, from the highest occupied to the lowest unoccupied molecular orbitals researchgate.net.
Reorganization Energy Calculations for Charge Transport Potential
Reorganization energy (λ) is a crucial parameter for assessing the charge transport potential of a material. It represents the energy required for a molecule and its surrounding environment to relax after gaining or losing an electron. Lower reorganization energies generally indicate more efficient charge transport.
Computational methodologies, including DFT, are used to calculate electron and hole reorganization energies researchgate.netacs.org. Studies on this compound and its derivatives have included the calculation of reorganization energies to evaluate their charge carrier mobility potential researchgate.net. For instance, the reorganization energies (λre) have been used to suggest that newly developed dyes might have a superior rate of charge carrier mobility compared to a reference molecule researchgate.net. The concept of reorganization energy is related to the energy difference between different electronic configurations at various molecular geometries scm.com.
Molecular Dynamics Simulations for Active Layer Morphological Prediction
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. In the context of organic solar cells, MD simulations are employed to predict the morphology of the active layer, which is a blend of donor and acceptor materials. The morphology, including the arrangement of molecules and the size and purity of domains, significantly impacts device performance.
MD simulations analyze the physical movements of atoms and molecules by numerically solving Newton's equations of motion based on interatomic potentials or molecular mechanical force fields wikipedia.orgnih.gov. This allows for the simulation of the dynamic evolution of the system over time wikipedia.org.
Simulation of Donor-Acceptor Molecular Packing Structures
Molecular dynamics simulations are used to simulate the molecular packing structures of donor and acceptor materials in the active layer. Understanding how this compound molecules pack with acceptor molecules is essential for predicting charge separation and transport efficiencies.
Studies have investigated the donor-acceptor molecular packing structures in blends involving this compound using MD simulations combined with electronic-structure calculations rsc.org. These simulations can reveal the arrangement of molecules in the mixed regions of the active layer rsc.org. Dissipative Particle Dynamics (DPD) simulation, a type of MD simulation, has been used to predict the donor-acceptor morphology of small molecular OSCs involving this compound rsc.orgrsc.org.
Prediction of Domain Size and Phase Separation
Predicting the domain size and phase separation in the active layer blend is critical for optimizing the morphology for efficient charge separation and transport. MD simulations can provide insights into how different processing conditions or material properties influence the nanoscale morphology.
MD simulations, such as DPD simulations, are used to predict the domain size and morphology of the active layer in small molecular organic solar cells rsc.orgrsc.org. Experimental techniques like resonant soft X-ray scattering (R-SoXS) and atomic force microscopy (AFM) are often used in conjunction with simulations to characterize domain size and purity in this compound-based blends nih.gov. For example, R-SoXS profiles of this compound blends have shown different domain sizes depending on the blend composition nih.gov. The effect of molecular aggregation and phase separation size on photovoltaic properties has been studied in detail nih.gov. Simulations can help understand how factors like blend ratio, annealing temperature, and additives affect morphology and efficiency rsc.org.
Computational Modeling of Photovoltaic Performance and Device Characteristics
Computational modeling techniques are extensively employed to gain insights into the factors influencing the photovoltaic performance of this compound-based systems. These methods allow for the simulation of various processes within a solar cell, from charge generation and transport to recombination, providing a theoretical framework to understand experimental observations and predict device efficiency. Studies have utilized computational modeling to analyze the performance differences between this compound and its analogues, such as this compound-HD and DR3TBD2T, in solar cell applications. nankai.edu.cnrsc.orgrsc.orgrsc.orgacs.orgresearchgate.net
Application of Modified Two-Diode Models
Modified two-diode models have been applied to simulate the current-voltage (J-V) characteristics of solar cells incorporating this compound analogues, providing a means to analyze internal loss mechanisms. For instance, a modified two-diode model incorporating the Hecht equation was developed to simulate the J-V characteristics of devices based on this compound-HD. nankai.edu.cnrsc.org This modeling approach revealed that insufficient charge transport ability was a primary contributor to the lower device performance observed for this compound-HD compared to DR3TBD2T. nankai.edu.cnrsc.org The simulation indicated a significant average current loss through this pathway at the maximum power point for the this compound-HD device. nankai.edu.cnrsc.org
The modified two-diode model allows for the analysis of various parameters influencing device performance, including series resistance (Rs), shunt resistance (Rp), and diode ideality factors, offering a more detailed representation of the complex electrical behavior of organic solar cells compared to simpler models. mdpi.comg2voptics.com By simulating the J-V curves, researchers can identify specific loss mechanisms, such as recombination and transport limitations, and correlate them with material properties and device architecture. nankai.edu.cnrsc.org
Graph Theory Integration for Efficiency Prediction
Graph theory has been integrated with simulation techniques, such as Dissipative Particle Dynamics (DPD) simulations, to predict the efficiency of small molecular organic solar cells, including those based on this compound. rsc.orgrsc.orgresearchgate.net This approach allows for the correlation of the simulated morphology of the active layer with predicted photovoltaic performance. rsc.orgrsc.orgresearchgate.net
In this computational framework, DPD simulations are used to model the donor-acceptor morphology within the active layer, considering factors such as blend ratio, annealing temperature, and the use of additives. rsc.orgrsc.orgresearchgate.net Subsequently, graph theory is applied to the simulated morphology to predict an efficiency indicator, often related to the power conversion efficiency (PCE). rsc.orgrsc.orgresearchgate.net This method treats the active layer morphology as a network, where nodes represent molecular domains and edges represent interfaces or connections relevant to charge transport and separation. Analyzing the topology and properties of this network using graph theoretical measures can provide insights into the efficiency of charge generation, transport, and collection. rsc.orgrsc.orgresearchgate.net
Research employing this combined DPD and graph theory approach has investigated the influence of various factors on the morphology and predicted efficiency of solar cells utilizing this compound, this compound-HD, and DR3TBD2T. rsc.orgrsc.orgresearchgate.net These studies aim to establish relationships between the chemical structure, processing conditions, resulting morphology, and ultimate device performance. rsc.orgrsc.orgresearchgate.net While specific numerical predictions of PCE for this compound using this method are detailed in the literature, the approach demonstrates the potential of graph theory as a tool for predicting the photovoltaic efficiency based on the simulated nanoscale morphology of the active layer. rsc.orgrsc.orgresearchgate.net The results from such computational studies have shown consistency with experimental observations, providing valuable guidance for optimizing the morphology and improving the efficiency of small molecule organic solar cells. rsc.orgrsc.orgresearchgate.net
Morphological Engineering and Interfacial Phenomena in Dr3tbdtt Based Blends
Active Layer Morphology Control Strategies
Controlling the morphology of the active layer in DR3Tbdtt-based blends involves manipulating the self-assembly and phase separation of the donor and acceptor materials during film formation. Various processing techniques and material modifications have been explored to optimize the nanoscale structure for enhanced photovoltaic performance.
Optimization through Solvent Vapor Annealing (SVA)
Solvent vapor annealing (SVA) is a widely used post-processing technique to fine-tune the morphology of organic semiconductor films. The presence of solvent vapor allows for increased molecular mobility within the blend, facilitating molecular rearrangement, crystallization, and phase separation. Studies on this compound:PC71BM blends have demonstrated the critical role of SVA in improving photovoltaic performance by optimizing the active layer morphology. jnanoscitec.comnankai.edu.cnnih.govhud.ac.ukkaust.edu.sa SVA can lead to increased domain sizes and enhanced purity of the donor and acceptor phases, which are crucial for efficient charge transport pathways. jnanoscitec.comnankai.edu.cn The choice of solvent vapor significantly impacts the resulting morphology, with different solvents exhibiting varying effectiveness in driving crystallization and influencing the length scale of phase separation. nankai.edu.cn For instance, in this compound:PC71BM blends, solvents like carbon disulfide (CS2), chloroform (B151607) (CHCl3), tetrahydrofuran (B95107) (THF), and methylene (B1212753) chloride (CH2Cl2) have been used to systematically investigate their impact on morphology. nankai.edu.cn Solvents with low boiling points and high solubility for both donor and acceptor tend to be more effective in morphology control. nankai.edu.cn SVA has been shown to improve the crystallinity of both the donor (this compound) and acceptor materials, promoting proper phase segregation domain size and thereby enhancing charge transport. nih.gov
An example illustrating the effect of SVA on device performance is shown in the table below, comparing as-cast and SVA-treated this compound:PC71BM/PrC60MA blends. jnanoscitec.com
| Blend System | Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Source |
| This compound:PC71BM/PrC60MA | As-cast | 0.918 | 12.95 | 66.7 | 7.66 | jnanoscitec.com |
| This compound:PC71BM/PrC60MA | SVA (CH2Cl2) | 0.889 | 13.55 | 71.7 | 8.30 | jnanoscitec.com |
| This compound:PC71BM/PrC60MA | SVA (THF) | 0.893 | 13.38 | 69.3 | 8.14 | jnanoscitec.com |
This data indicates that SVA treatment can lead to improvements in Jsc, FF, and PCE compared to as-cast films. jnanoscitec.com
Impact of Processing Conditions (e.g., Annealing Temperature, Spin Coating Temperature)
Processing conditions, such as annealing temperature and spin coating temperature, are crucial parameters that influence the active layer morphology and, consequently, device performance. Thermal annealing (TA) is another common post-treatment technique used to optimize morphology by providing thermal energy for molecular rearrangement and crystallization. jnanoscitec.comnankai.edu.cn The annealing temperature can affect the thermodynamic equilibrium conditions of the blend and the kinetics of molecular organization. jnanoscitec.com Studies have investigated the impact of different annealing temperatures on the morphology and photovoltaic performance of this compound-based devices. nankai.edu.cn It has been observed that there is a strong relationship between thermal annealing and device parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). nankai.edu.cn An optimized annealing temperature can lead to significant improvements in PCE. nankai.edu.cn
Spin coating temperature also plays a role in controlling the crystallinity of the active layer. Using low-temperature spin coating has been shown to increase the crystallinity of this compound-HD based blend films, leading to suppressed current loss due to insufficient charge transport and an increase in PCE. rsc.orgnankai.edu.cn
Influence of Additives and Blend Ratios on Morphology
The composition of the active layer, including the blend ratio of donor to acceptor and the incorporation of additives, is a critical factor in determining the resulting morphology. rsc.orgrsc.org The blend ratio influences the extent of phase separation and the formation of interconnected pathways for charge transport. Optimizing the donor:acceptor weight ratio is essential for achieving balanced charge transport and efficient exciton (B1674681) dissociation. For this compound:PC71BM blends, a weight ratio of 1:0.8 has been reported to yield good performance. mdpi.com
Additives are often used to control the morphology by influencing the solubility, crystallization, and aggregation behavior of the blend components. rsc.orgrsc.org For instance, the use of polydimethylsiloxane (B3030410) (PDMS) as an additive in this compound-based active layers has been explored. mdpi.com In multi-component systems, such as ternary or quaternary blends, this compound can be incorporated as an additive or a second donor to modify the morphology and enhance crystallinity. sciengine.com In quaternary blends utilizing this compound and PC71BM along with other donor and acceptor materials, this compound can disperse into the matrix of another donor material to reinforce its crystallinity and enhance domain purity, contributing to efficient charge transport. Using ternary blends with this compound has also been shown to be an effective strategy to manipulate active layer morphology, leading to decreased crystalline size and improved face-on orientation of the donors, which enhances photovoltaic performance. sciengine.com
Crystallinity and Molecular Orientation Analysis
The internal structure of the active layer, specifically the crystallinity and molecular orientation of this compound, significantly impacts charge transport and device efficiency. Techniques such as grazing incidence wide-angle X-ray scattering (GIWAXS) are commonly used to analyze these structural properties. nankai.edu.cnsciengine.comresearchgate.net
Investigation of Face-On Orientation for Efficient Charge Transport
Molecular orientation, particularly the preference for face-on packing relative to the substrate, is highly desirable in OSCs as it facilitates efficient charge transport in the direction perpendicular to the electrodes. sciengine.comresearchgate.netrsc.orgresearchgate.netresearchgate.netnih.govsci-hub.se In this compound-based blends, achieving a favorable face-on orientation of the donor crystallites along the perpendicular direction has been correlated with improved device performance, specifically in terms of photocurrent and fill factor. rsc.org This orientation promotes efficient charge transport and reduces charge recombination. rsc.org While some studies initially indicated an edge-on orientation for this compound, strategies like using ternary blends have been shown to effectively suppress the crystallinity of the molecular donors and improve their face-on orientation. sciengine.comresearchgate.net The face-on orientation is considered favorable for charge transporting in OSC devices. sciengine.comresearchgate.net
Correlation between Crystallinity and Photovoltaic Performance
The degree of crystallinity of this compound within the active layer is directly linked to the efficiency of charge transport. Higher crystallinity generally leads to improved charge carrier mobility due to enhanced π-π stacking and better-ordered molecular packing. rsc.orgnih.govresearchgate.net Studies have shown a strong correlation between the crystallinity of this compound-based blend films and their photovoltaic performance. rsc.orgnankai.edu.cnrsc.orgnih.govresearchgate.net
For instance, devices based on this compound with a large population of donor compound crystallites exhibiting a favorable face-on orientation showed improved performance. rsc.org Conversely, devices based on this compound-HD, a related molecule, exhibited lower crystallinity and consequently suffered from insufficient charge transport, leading to poorer device performance. rsc.orgnankai.edu.cn Increasing the crystallinity of this compound-HD based blend films through processing techniques like low-temperature spin coating resulted in a significant increase in PCE. rsc.orgnankai.edu.cn
Donor-Acceptor Interfacial Dynamics and Charge Separation
Efficient operation of BHJ OSCs relies on effective processes occurring at the interface between the electron donor (this compound) and the electron acceptor. These processes include exciton dissociation, the formation and evolution of interfacial charge-transfer (CT) states, and the subsequent separation of charges into free carriers that can be transported to the electrodes nankai.edu.cnkaust.edu.saresearchgate.netbarbatti.orgrsc.orglsbu.ac.uk.
Exciton Dissociation Mechanisms at Interfaces
Upon light absorption in an organic semiconductor, excitons (bound electron-hole pairs) are generated aps.orgrsc.orgcas.cn. For photocurrent to be produced, these excitons must diffuse to the donor-acceptor interface and dissociate into free charge carriers nankai.edu.cnkaust.edu.sarsc.orgkaust.edu.sa. The efficiency of exciton dissociation at the this compound-acceptor interface is influenced by several factors, including the energy level alignment between the donor and acceptor materials and the morphology of the interface researchgate.netmpg.de. A sufficient energy offset between the ionization energy (IE) of the donor and the electron affinity (EA) of the acceptor is generally considered necessary to provide the driving force for exciton dissociation researchgate.netmpg.de. Studies on non-fullerene acceptor (NFA) blends suggest that a sizeable bulk IE offset of about 0.5 eV is needed for efficient charge transfer and high internal quantum efficiencies researchgate.netmpg.de. Energy level bending at the donor-NFA interface, caused by the acceptors' quadrupole moments, can influence the exciton-to-CT state conversion researchgate.netmpg.de. Exciton dissociation can also occur through electron transfer to donor-like traps aps.org. The geometric configuration at the donor/acceptor heterojunction can influence whether "hot" or "cold" CT processes are favored barbatti.org.
Mechanistic Insights into Efficient Charge Separation
Efficient charge separation from the interfacial CT states into free carriers is essential for high-performance OSCs unimelb.edu.au. This process competes with geminate and non-geminate recombination researchgate.net. The morphology of the blend, particularly the size and purity of the donor and acceptor domains and the nature of the interface, plays a critical role in facilitating efficient charge separation and transport nankai.edu.cnunimelb.edu.aunankai.edu.cnrsc.orgresearchgate.net. Individually optimized nanostructures for donor and acceptor phases can contribute to efficient hole and electron transport, leading to improved carrier mobilities and suppressed non-geminate recombination . A subtle balance between the length scale of phase separation and domain purification is important nankai.edu.cn. The presence of solvent molecules during processing can promote molecule mobility and induce crystallization, leading to domain purification within the phase-separated structure nankai.edu.cn. Efficient charge separation can be promoted by molecularly induced order at the donor-acceptor heterojunction, leading to delocalized charge-transfer states rsc.org. Sufficient energy offset at the interface is needed to overcome the binding energy of the CT state and generate free carriers researchgate.netmpg.de. While energy level bending can create a barrier for exciton-to-CT state conversion at low IE offsets, the same bending can lead to barrier-less CT state to free charge conversion mpg.de.
Phase Separation Behavior in Multi-Component Systems
The morphology of the active layer in this compound-based blends, particularly the nature and scale of phase separation, is a critical determinant of device performance nih.govacs.orgnankai.edu.cnrsc.orgnih.govprinceton.edu. This compound, being a small molecule, tends to crystallize, which can lead to large-sized phase separation when blended with certain acceptors unimelb.edu.aunankai.edu.cn. This can negatively impact device performance by increasing the distance excitons need to diffuse to reach an interface and by creating poor pathways for charge transport unimelb.edu.au.
In multi-component systems, such as ternary or quaternary blends incorporating this compound, the phase separation behavior becomes more complex figshare.comunimelb.edu.aukaust.edu.saprinceton.eduntnu.norsc.orgfrontiersin.org. The addition of a third or fourth component can be used as a strategy to manipulate the blend morphology and optimize the phase separation figshare.comunimelb.edu.aukaust.edu.sa. For instance, incorporating a fullerene derivative like PC71BM into a this compound blend can act as a molecular adjuster and phase modifier, promoting desirable molecular packing and neutralizing excessive crystallites . This compound itself can disperse into a polymer matrix to reinforce the donor's crystallinity and enhance domain purity in a quaternary blend .
Studies have shown that the choice of solvent and processing additives, as well as annealing treatments, can significantly influence the phase separation in this compound blends nankai.edu.cnrsc.org. Solvent vapor annealing, for example, can impact the length scale of phase separation and induce molecular crystallization and domain purification nankai.edu.cn. Vertical phase separation, where there is an uneven distribution of components through the film thickness, can also occur in this compound blends and has been shown to affect charge transport and device performance nih.govacs.org. For example, excess acceptor near one electrode can lead to unbalanced charge transport nih.govacs.org. The crystallite orientation of this compound along the film thickness can also be influenced by processing and affect performance nih.govacs.org.
The phase behavior in multi-component systems is governed by the thermodynamic interactions between the components, which dictate the equilibrium phase diagram, and the kinetics of phase separation during film formation princeton.eduntnu.norsc.orgfrontiersin.orgnumberanalytics.com. Achieving an appropriate nanoscale phase separation with interconnected donor and acceptor networks is crucial for efficient exciton dissociation and charge transport to the electrodes nankai.edu.cn.
Data Table: Impact of Solvent Vapor Annealing on Phase Separation Size in this compound:PC71BM Blends nankai.edu.cn
| Solvent Vapor Annealing | This compound Domain Size (nm) |
| Without Annealing | 30–40 |
| THF Annealing | 34 |
| CH₂Cl₂ Annealing | 23 |
| CS₂ Annealing | 51 |
| CHCl₃ Annealing | 36 |
Data Table: Impact of Acceptor on Phase Size in this compound Blends figshare.com
| Acceptor | Inter-PBI Twist (ψ) | Phase Size (nm) |
| B-SdiPBI | 71° | 30–80 |
| O-SdiPBI | 86° | 20–50 |
| H-SdiPBI | 90° | 10–40 |
Charge Transport and Recombination Mechanisms in Dr3tbdtt Devices
Charge Carrier Mobility Evaluation in DR3Tbdtt Blends
Efficient charge carrier transport is a prerequisite for high-performance organic electronic devices. In blends containing this compound, the mobility of both holes and electrons significantly impacts device characteristics such as fill factor and short-circuit current density.
Space-Charge-Limited Current (SCLC) Model Application
The Space-Charge-Limited Current (SCLC) model is a common technique employed to evaluate the charge carrier mobility in organic semiconductor films. diva-portal.orgrsc.orgmdpi.com This method involves fabricating single-carrier devices (either hole-only or electron-only) and measuring the current-voltage characteristics. By fitting the experimental data to the SCLC equation, the mobility can be extracted. The SCLC equation typically follows a power-law dependence of current density () on voltage (), where , with ideally equal to 2 in the SCLC regime. Deviations from can indicate the presence of traps or other transport limitations.
Studies have utilized the SCLC model to determine the hole and electron mobilities in blend films containing this compound. diva-portal.orgrsc.orgresearchgate.net For instance, SCLC measurements have been performed on this compound:PCBM blend films using specific device structures to isolate hole or electron transport. rsc.org
Hole and Electron Mobility Analysis
The balance and magnitude of hole and electron mobilities are critical for efficient charge extraction in bulk heterojunction devices. In this compound-based blends, the mobilities are influenced by the blend composition and morphology.
Research indicates that in some this compound-based systems, the incorporation of this compound can enhance hole transport. For example, in a quaternary blend, this compound was shown to increase hole mobility. Specifically, the average hole mobility in this compound-HD based devices was reported as 1.18 ± 0.24 × 10 cm V s in one study, while a related molecule, DR3TBDT2T, showed a higher hole mobility of 3.33 ± 0.34 × 10 cm V s. nankai.edu.cn In this compound:PCBM blends, a hole mobility of 2.88 × 10 cm V s has been measured. rsc.org
Electron mobility in this compound blends is also a key factor. In this compound:PCBM blends, an electron mobility of 3.06 × 10 cm V s was measured with a specific electron transport layer. rsc.org Achieving balanced hole and electron mobilities is desirable for reducing space charge build-up and minimizing recombination. rsc.orgresearchgate.net
Here is a table summarizing some reported mobility values for this compound-based systems:
| Blend System | Mobility Type | Mobility (cm V s) | Measurement Method | Reference |
| This compound-HD | Hole | 1.18 ± 0.24 × 10 | SCLC | nankai.edu.cn |
| DR3TBDT2T | Hole | 3.33 ± 0.34 × 10 | SCLC | nankai.edu.cn |
| This compound:PCBM | Hole | 2.88 × 10 | SCLC | rsc.org |
| This compound:PCBM | Electron | 3.06 × 10 | SCLC | rsc.org |
| This compound:O-IDTBR | Hole and Electron | Varied with SVA treatment time | SCLC | diva-portal.org |
| This compound:ICC6:PCBM | Electron | 8.2 × 10 | Not specified | researchgate.net |
Note: Mobility values can vary depending on blend ratio, processing conditions, and device architecture.
Factors Limiting Charge Transport Performance
Several factors can limit charge transport performance in this compound-based devices. Morphology plays a significant role, with factors like crystallinity, phase separation, and domain size influencing carrier pathways and mobility. nankai.edu.cnosti.govmdpi.comsci-hub.se Lower crystallinity in blend films can lead to insufficient charge transport ability. nankai.edu.cn Discontinuous large-size aggregates in the blend film surface can also affect transport. osti.gov
Traps within the material or at interfaces can also impede charge transport by capturing carriers. ntu.edu.sgresearchgate.net The presence of impurities can form recombination sites and affect the transport process. researchgate.net Furthermore, the intrinsic properties of this compound, such as its energy levels and molecular packing, influence how efficiently charges can move through the material and across interfaces. mdpi.com
Non-Geminate Recombination Pathway Analysis
Non-geminate recombination, which involves the recombination of free charge carriers that originated from different absorption events, is a major loss mechanism in organic electronic devices. researchgate.netfrontiersin.org Analyzing these pathways in this compound devices is crucial for minimizing energy losses and improving performance.
Distinguishing Monomolecular and Bimolecular Recombination
Non-geminate recombination can primarily occur through two pathways: monomolecular and bimolecular recombination. frontiersin.orgstackexchange.com
Monomolecular recombination (often trap-assisted recombination) involves the recombination of a free carrier with a trapped carrier or recombination through defects. stackexchange.com The rate of monomolecular recombination is typically proportional to the density of one type of carrier. stackexchange.com
Bimolecular recombination involves the direct recombination of a free electron and a free hole. frontiersin.orgstackexchange.com The rate of bimolecular recombination is proportional to the product of the electron and hole densities. frontiersin.orgstackexchange.com
Techniques such as analyzing the dependence of open-circuit voltage () on light intensity can help distinguish between these mechanisms. A slope close to kT/q for versus the natural logarithm of light intensity suggests dominant bimolecular recombination, while a slope of 2 kT/q indicates dominant trap-assisted monomolecular recombination. Studies on this compound-based OSCs have utilized this analysis to understand the dominant non-geminate recombination pathway.
While there is ongoing debate about the dominance of monomolecular or bimolecular recombination in OSCs generally, some studies suggest that monomolecular recombination can be the primary loss mechanism, particularly at high electric fields. researchgate.net However, others indicate that bimolecular recombination can become more important at lower electric fields. researchgate.net
Suppression of Non-Radiative Recombination Losses
In this compound-based systems, strategies to suppress non-radiative recombination often involve optimizing the active layer morphology and carefully selecting blend components. Reduced non-geminate recombination, which includes both radiative and non-radiative components, has been observed in optimized this compound-containing blends, contributing to improved performance. researchgate.net
Factors that can contribute to the suppression of non-radiative recombination include improved charge transport and extraction, which reduce the likelihood of carriers encountering recombination sites. researchgate.net Controlling the aggregation of materials within the blend can also help suppress non-radiative losses by reducing self-quenching and increasing electroluminescence. diva-portal.orgresearchgate.net Achieving a balanced charge transport can also lead to reduced recombination by restricting the build-up of space charges. rsc.org
The energy levels of the materials in the blend and the energy offset between the donor and acceptor can also influence non-radiative recombination. diva-portal.org Reducing the driving force (energy offset) has been shown to suppress both radiative and non-radiative recombination losses in non-fullerene OSCs. diva-portal.org
Balanced Charge Transport and Collection Efficiency
Achieving balanced charge transport is a critical factor for optimizing the performance of organic electronic devices, particularly organic solar cells (OSCs), that utilize this compound as a donor material. Efficient charge collection at the electrodes relies on both electrons and holes being able to traverse the active layer effectively and reach their respective contacts without significant loss due to recombination fishersci.ca. An imbalance in the mobilities of electrons and holes can lead to space charge accumulation, which in turn increases the likelihood of charge recombination, reducing the fill factor (FF) and short-circuit current density (Jsc) of the device jkchemical.comnih.gov.
Research findings highlight the importance of morphology control in this compound-based blends to achieve balanced charge transport and high collection efficiency. The crystalline structure and molecular orientation of this compound within the active layer significantly influence charge carrier mobility. A favorable face-on orientation of this compound crystallites along the perpendicular direction to the substrate has been shown to facilitate efficient charge transport and reduce recombination nih.gov. Techniques such as solvent vapor annealing (SVA) and thermal annealing are commonly employed to optimize the blend morphology, promoting increased crystallinity and more favorable molecular orientation of this compound nih.gov.
Studies have investigated the charge transport properties of this compound in blends with various acceptor materials. In a blend with PC71BM, a hole mobility of 2.88 × 10⁻⁴ cm² V⁻¹ s⁻¹ and an electron mobility of 3.06 × 10⁻⁴ cm² V⁻¹ s⁻¹ were measured, indicating relatively balanced charge transport jkchemical.comnih.gov. This balanced mobility contributes to restricting space charge build-up and reducing charge recombination, thereby increasing the FF jkchemical.comnih.gov.
However, the charge transport balance can be influenced by the choice of acceptor and processing conditions. For instance, in a this compound:PBN-11 blend, the hole mobility was reported as 1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹ and the electron mobility as 2.95 × 10⁻⁴ cm² V⁻¹ s⁻¹, resulting in a μh/μe ratio of 0.45, suggesting a less balanced transport compared to the blend with PC71BM.
Insufficient charge transport ability in this compound-based devices, potentially due to lower crystallinity, has been identified as a source of current loss and reduced performance. Improving the crystallinity of the this compound blend film through methods like low-temperature spin coating or SVA has been shown to suppress this current loss and enhance the power conversion efficiency (PCE).
The collection efficiency of charge carriers is directly related to the effectiveness of charge transport and the minimization of recombination losses. The photocurrent density versus effective voltage (Jph-Veff) characteristic is a common method to evaluate charge generation and collection efficiency. A higher Jph at saturation and a higher ratio of Jph at short-circuit to Jph at saturation (Jph,SC/Jph,sat) indicate more efficient charge generation and collection. For example, a DR3TBDTC-based device showed a Jph,SC/Jph,sat of 86%, while a this compound-based device exhibited a lower value of 58%, suggesting less efficient charge generation and collection in the latter case.
Ternary blend strategies involving this compound have also been explored to optimize charge transport and reduce recombination. The introduction of a third component can influence the blend morphology, leading to improved charge transport pathways and suppressed charge recombination. By carefully selecting the third component and controlling the morphology, it is possible to create a more favorable environment for balanced charge transport and enhanced collection efficiency.
The following table summarizes representative charge mobility data for this compound-based blends:
| Blend System | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | μh/μe Ratio | Reference |
| This compound:PC71BM | 2.88 × 10⁻⁴ | 3.06 × 10⁻⁴ | ~0.94 | jkchemical.comnih.gov |
| This compound:PBN-11 | 1.33 × 10⁻⁴ | 2.95 × 10⁻⁴ | 0.45 |
Advanced Spectroscopic and Microscopic Characterization of Dr3tbdtt Based Materials
Vibrational Spectroscopy Techniques
Vibrational spectroscopy techniques, such as Raman spectroscopy, provide valuable insights into the chemical structure and molecular vibrations within a material. These techniques can also be used to assess the degree of crystallinity and molecular ordering in organic semiconductors like DR3Tbdtt.
Raman Spectroscopy for Chemical Structure and Crystallinity
Raman spectroscopy is a powerful tool utilized to characterize the chemical structure and assess the crystallinity of this compound-based materials. Studies have employed Raman spectroscopy to investigate the morphology of devices based on this compound-HD, a related compound, providing insights into their crystalline properties. fishersci.ca
A key finding from Raman spectroscopic analysis is the correlation between a material's charge transport ability and its phase crystallinity. fishersci.ca Higher crystallinity in a film is typically associated with enhanced charge transport. This crystallinity can be quantitatively assessed by analyzing specific vibrational modes in the Raman spectra. For instance, the vibration bands observed around 1450 cm⁻¹ are attributed to the C=C stretching vibration of the thiophene (B33073) ring, a common structural element in this compound and its derivatives. fishersci.ca
The sharpness of these peaks, specifically the full width at half maximum (FWHM), serves as an indicator of crystallinity. A narrower FWHM of the C=C mode suggests a higher degree of crystalline order within the film. Research comparing this compound-HD and DR3TBDT2T based blend films, for example, revealed that this compound-HD films exhibited a broader FWHM of 28.5 ± 0.4 cm⁻¹ for the Raman C=C mode, in contrast to the narrower FWHM of 24.9 ± 0.5 cm⁻¹ for DR3TBDT2T based films. fishersci.ca This data indicates lower crystallinity in the this compound-HD based films. fishersci.cafishersci.comdaneshyari.comvulcanchem.com
Raman spectroscopy has also been used in conjunction with processing techniques to understand their impact on crystallinity. For example, reducing the spin-coating temperature was found to increase the crystallinity of this compound-HD based blend films, as characterized by Raman spectroscopy. fishersci.ca
Table 1: Raman C=C Mode FWHM for this compound-HD and DR3TBDT2T Based Blend Films
| Material | Raman C=C Mode FWHM (cm⁻¹) |
| This compound-HD Blend | 28.5 ± 0.4 |
| DR3TBDT2T Blend | 24.9 ± 0.5 |
X-ray Scattering and Diffraction Methodologies
X-ray scattering and diffraction techniques are indispensable for probing the structural organization of materials at the atomic and nanoscale levels. These methods provide crucial information about crystalline structure, molecular packing, and the morphology of blend films.
Two-Dimensional Grazing-Incidence X-ray Diffraction (2D-GIXD) for Crystalline Structure
Two-Dimensional Grazing-Incidence X-ray Diffraction (2D-GIXD), also referred to as GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering), is widely employed to investigate the crystalline structure and molecular orientation in thin films of organic semiconductors like this compound. This technique is particularly useful for analyzing the structural order in the plane and out-of-plane of the film.
Studies utilizing 2D-GIXD have corroborated findings from Raman spectroscopy regarding the crystallinity of this compound-HD based blend films, revealing lower crystallinity compared to DR3TBDT2T. fishersci.cafishersci.comdaneshyari.comvulcanchem.com Analysis of in-plane and out-of-plane line cuts of GI-XRD patterns provides detailed information about the molecular packing and orientation relative to the substrate. nih.govacrospharmatech.com
GIWAXS characterization has been performed on pure this compound films and blend films, such as those with P-BNBP-fBT. acrospharmatech.com These measurements, often conducted at synchrotron facilities like the Advanced Light Source, allow for the determination of parameters such as d-spacing and estimated crystal size in different crystallographic directions, including the (100) and (010) planes. acrospharmatech.comnih.gov
Furthermore, 2D-GIWAXS images of this compound-containing blends, including ternary systems, provide visual evidence of the crystalline domains. wikipedia.org Research on ternary blends incorporating this compound has shown that this strategy can lead to decreased crystalline size and an improved face-on orientation of the donor molecules compared to binary blends, which is beneficial for charge transport in organic photovoltaic devices. wikipedia.org
Resonant Soft X-ray Scattering (R-SoXS) for Morphological Features
Resonant Soft X-ray Scattering (R-SoXS) is a powerful technique for characterizing the nanoscale morphology, particularly the size and purity of phase separation, in blend films relevant to organic electronics. R-SoXS is sensitive to the electron density differences between the components in a blend, allowing for the visualization and analysis of phase-separated domains.
R-SoXS has been effectively employed to study the morphology of this compound:PC71BM blend films, providing statistical information about the length scale of phase separation. nih.govlumtec.com.tw The observation of well-defined scattering peaks in R-SoXS profiles confirms the presence of a two-phase system in these blends. nih.gov
Studies have shown that the morphology of this compound:PC71BM as-cast thin films exhibits a characteristic length scale of phase separation, reported to be around 31 nm. nih.gov Furthermore, the application of different solvent vapor annealing (SVA) treatments, such as with THF, CH2Cl2, or CS2, has been shown to influence the size of these phase-separated domains, resulting in variations ranging from approximately 23 nm to 34 nm. nih.gov
R-SoXS measurements are typically performed at dedicated beamlines, such as beamline 11.0.1.2 at the Advanced Light Source, where the photon energy can be tuned to enhance the contrast between the different materials in the blend, for example, by selecting an energy like 285.2 eV. acrospharmatech.com Beyond just size, R-SoXS can also quantitatively assess the domain contrast and provide insights into the purity of the phases. nih.gov
Table 2: R-SoXS Determined Phase Separation Length Scales in this compound:PC71BM Blend Films
| Treatment | Phase Separation Length Scale (nm) |
| As-cast | 31 |
| THF Annealing | 34 |
| CH2Cl2 Annealing | 23 |
Advanced Microscopy for Real-Space Morphology Visualization
Advanced microscopy techniques provide direct, real-space visualization of the surface topography and morphological features of this compound-based materials at the nanoscale. These techniques complement scattering and diffraction methods by offering visual evidence of the domain structure and surface characteristics.
Atomic Force Microscopy (AFM) for Topographic and Phase Imaging
Atomic Force Microscopy (AFM) is a widely used technique for visualizing the surface morphology of thin films, including those based on this compound. AFM operates by scanning a sharp tip across the sample surface, providing high-resolution topographic images that reveal the surface roughness and features. In addition to topography, AFM can also provide phase images, which are sensitive to variations in material properties such as hardness and adhesion, offering further insights into the different components within a blend film. nih.govacrospharmatech.comwikipedia.orgnih.govjkchemical.com
AFM characterization is typically conducted in tapping mode under ambient conditions, allowing for the analysis of delicate organic thin films without causing damage. nih.govacrospharmatech.comjkchemical.com Studies on this compound-based materials have utilized AFM to analyze the morphologies of active layers in organic solar cells. nih.govacrospharmatech.comwikipedia.orgnih.govjkchemical.com
AFM images have been instrumental in visualizing the interpenetrating donor-acceptor networks formed in this compound blends, highlighting improvements in morphology under certain processing conditions. nih.gov The technique allows researchers to observe the size and distribution of phase-separated domains, which are critical parameters for efficient charge separation and transport in organic electronic devices. nih.gov The ideal domain size for optimized organic photovoltaic devices is often cited as being on the order of tens of nanometers, a scale readily observable by AFM. nih.gov
Furthermore, AFM has been used to study the effects of post-processing treatments, such as solvent vapor annealing (SVA), on the morphology of this compound blends. For example, AFM images have shown an increase in the size of fullerene domains within this compound:PC71BM blends after CS2 SVA, with domain sizes increasing from approximately 9 nm to 34 nm, consistent with findings from other characterization techniques. jkchemical.com AFM height images of blends like this compound:P-BNBP-fBT also provide visual representations of the film morphology. wikipedia.org It is important to note that obtaining artifact-free AFM images requires expertise to avoid misinterpretations. ossila.com
Transmission Electron Microscopy (TEM) for Domain Size and Crystallite Visualization
Transmission Electron Microscopy (TEM) is a powerful technique used to probe the morphology of organic semiconductor blends at the nanoscale, providing insights into domain size, shape, purity, and the visualization of crystallites. For this compound-based materials, particularly in the context of organic solar cells (OSCs) where it often functions as a donor material, controlling the active layer morphology is crucial for achieving high performance. TEM images can reveal the interpenetrating network formed by the donor and acceptor materials in a bulk heterojunction (BHJ) structure.
Studies investigating this compound in binary and ternary blend OSCs have utilized TEM to analyze the active layer morphology. For instance, TEM images have been used to visualize the blend films of this compound with different polymer or small molecule acceptors researchgate.net. In one study involving a ternary blend of this compound, BTR, and P-BNBP-fBT, TEM images were employed to compare the morphology of the ternary blend film with binary blends researchgate.net. The morphology of the active layer, including the distribution and size of the donor and acceptor domains, directly impacts processes such as exciton (B1674681) dissociation, charge transport, and recombination.
While specific quantitative data on this compound domain sizes directly from TEM images in the search results is limited, the technique is consistently cited as essential for understanding the nanomorphology that underpins device performance kaust.edu.sakit.edu. The feature size observed in TEM images is related to the domain size, which is a critical parameter for efficient charge separation and transport in BHJ OSCs sci-hub.se. A well-interconnected network with appropriate domain sizes, ideally on the order of the exciton diffusion length, is desired for efficient charge collection. TEM can also provide visual evidence supporting findings from other techniques like resonant soft X-ray scattering (R-SoXS) regarding phase separation length scales .
The visualization of crystallites within the active layer is another key application of TEM. The crystallinity of the organic semiconductor materials influences charge transport properties. Highly crystalline domains can facilitate efficient charge carrier mobility, but overly large crystalline domains can lead to large-scale phase separation, which is detrimental to device performance researchgate.net. TEM can help visualize these crystalline regions and assess their size and distribution within the blend. For example, studies have noted that the crystallinity of molecular donors like this compound can lead to large-size phase separation morphology in blends with polymer acceptors researchgate.net. Manipulating the blend composition, such as incorporating a third component in a ternary blend, can influence the crystalline size and orientation of the donor material, as observed through techniques including TEM researchgate.net. The consistency between domain sizes observed with TEM and crystallite sizes determined by other methods like XRD further validates the morphological analysis kaust.edu.saresearchgate.net.
Optoelectronic Characterization Techniques
Optoelectronic characterization techniques are vital for understanding how this compound-based materials convert light into electrical energy in photovoltaic devices. These techniques provide crucial information about the efficiency of light absorption, charge generation, and charge collection.
External Quantum Efficiency (EQE) Spectroscopy
External Quantum Efficiency (EQE) spectroscopy is a fundamental optoelectronic characterization technique that measures the ratio of the number of charge carriers collected by a solar cell to the number of incident photons of a specific wavelength researchgate.netrsc.org. The EQE spectrum provides insights into the wavelength range over which a device is photoactive and the efficiency of photocurrent generation at each wavelength. For this compound-based OSCs, the EQE spectrum reflects the ability of the active layer to absorb photons and convert them into collectible charges.
Studies on this compound-based devices frequently report EQE spectra to evaluate their photovoltaic performance and understand the contribution of different materials in the blend to the generated photocurrent nankai.edu.cnnih.govdiva-portal.org. The EQE curve typically shows a photoresponse in the wavelength range where the active layer materials absorb light. For example, this compound films exhibit strong absorption in the region of 400-700 nm, with a maximum absorption peak around 590 nm diva-portal.org. Consequently, this compound-based devices show a significant photoresponse in this range of the EQE spectrum nankai.edu.cnnih.govdiva-portal.org.
The shape and magnitude of the EQE spectrum are influenced by several factors, including the absorption characteristics of the donor and acceptor materials, exciton diffusion length, charge separation efficiency at the donor-acceptor interface, and charge transport and collection efficiency nankai.edu.cn. Analysis of the EQE spectrum can help identify limitations in these processes. For instance, a low EQE in a specific wavelength range might indicate poor absorption by the materials in that range or inefficient charge generation/collection.
Comparisons of EQE spectra for devices with different device structures or active layer compositions can highlight the impact of these variations on performance. For example, the EQE curves for this compound-based devices with different electron transport layers (ETLs) have been investigated, showing that the choice of ETL can significantly affect the photoresponse and the maximum EQE value nankai.edu.cn. Devices incorporating carbon dots as ETLs demonstrated an improved EQE response compared to devices without an ETL or with LiF as the ETL, exceeding 70% in a wide range and reaching over 75% at 490 nm nankai.edu.cn.
The EQE values and spectral shape are critical indicators of a solar cell's ability to convert photons into usable current, and their detailed analysis is essential for optimizing the performance of this compound-based photovoltaic devices.
Here is a table summarizing some reported EQE peak values for this compound-based devices from the search results:
| Device Configuration (Example) | ETL Material | Peak EQE (%) | Peak Wavelength (nm) | Source |
| ITO/PEDOT:PSS/DR3TBDTT:PC71BM/MoO3/Au | CDs (0.1 mg/mL) | >75 | 490 | nankai.edu.cn |
| ITO/PEDOT:PSS/DR3TBDTT:PC71BM/MoO3/Au | None | 71 | 470 | nankai.edu.cn |
| ITO/PEDOT:PSS/DR3TBDTT:PC71BM/MoO3/Au | LiF | 74 | 510 | nankai.edu.cn |
| ITO/ZnO/DR3TBDTT:PBN-11/MoO3/Al | ZnO/MoO3 | 61 | ~500-600 range | nih.gov |
| This compound:O-IDTBR (with SVA treatment for 70s) | Not specified | >50 | Not specified | diva-portal.org |
Note: Specific peak wavelengths were not always explicitly stated, sometimes a range or a graphical representation was provided.
Structure Property Relationship Investigations in Dr3tbdtt Systems
Correlations between Molecular Structure and Optoelectronic Performance
The molecular structure of DR3Tbdtt significantly influences its optoelectronic properties, which are crucial for its function as a donor material in OSCs. Density functional theory (DFT) calculations have been employed to explore the optoelectronic attributes of this compound and its analogues. These studies investigate properties such as the energy gap (Egap), excitation energy (Ex), absorption maxima (λmax), and frontier molecular orbitals (FMOs), including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net
Modifications to the chemical structure of this compound, such as end-group modifications, have been shown to tune these optoelectronic properties. For instance, designed molecules based on modifications of a reference molecule exhibited a significant bathochromic shift in λmax, narrower band gaps, and lower excitation energy values compared to the reference. researchgate.netresearchgate.net The appropriate FMOs, high λmax, and favorable energy levels are directly correlated with improved photovoltaic performance parameters like fill factor (FF), power conversion efficiency (PCE), and open-circuit voltage (Voc). researchgate.netnih.gov The energy difference between the LUMO of the acceptor and the HOMO of the donor primarily determines the Voc of an OSC. polyu.edu.hk
Studies comparing this compound with similar structures, such as DR3TBDTC, which differs in pendent carbazolyl/thienyl substituents, highlight how subtle structural changes can impact performance. While this compound works well with fullerene acceptors, its performance with polymer acceptors may differ, indicating the importance of matching donor and acceptor properties. osti.gov The molecular structure influences charge generation and collection efficiency, affecting the photocurrent density (Jph) versus effective voltage (Veff) characteristics of OSC devices. osti.gov
Influence of Molecular Twisting and Planarity on Material Aggregation and Device Characteristics
Molecular geometry, including twisting and planarity, plays a critical role in the aggregation behavior of small molecules like this compound and, consequently, the morphology of the active layer in OSCs. The tendency of small molecules to aggregate and form large phase domains can limit the performance of all-small-molecule OSCs. acs.orgfigshare.com
The central benzo[1,2-b:4,5-b′]dithiophene (BDT) unit within this compound generally possesses a symmetric and planar conjugated structure. nih.govmdpi.com This planarity can contribute to strong intermolecular orbital overlap and facilitate π-π stacking in the solid state, which is beneficial for charge transport. nih.govmdpi.com
The degree of molecular torsion or twist, particularly in acceptor molecules blended with this compound, has been shown to influence phase separation and device characteristics. For example, studies using perylene (B46583) bisimide (PBI) dimers with varying degrees of inter-PBI twist as nonfullerene acceptors in blends with this compound demonstrated a correlation between the twist angle, the size of the phase domains, and the PCE of the resulting OSCs. acs.orgfigshare.comnih.gov An appropriate twist angle can lead to effective phase separation, resulting in optimal phase domain sizes (e.g., 10–40 nm) that are crucial for efficient exciton (B1674681) dissociation and charge transport, ultimately leading to higher PCEs. acs.orgfigshare.comnih.gov Conversely, smaller twist angles can result in larger phase sizes, potentially hindering performance. acs.orgnih.gov
The control of molecular packing through optimization of π-conjugated structures and side chains is essential for better anticipating and controlling the morphology of the bulk heterojunction. mdpi.com
Impact of Alkyl Chain Modifications on Molecular Packing and Performance
Alkyl chains attached to the molecular backbone of organic semiconductors like this compound are not merely for improving solubility but also significantly impact molecular packing, film morphology, and photovoltaic performance. mdpi.comrsc.org The length, branching, and position of these alkyl chains can be strategically modified to tune the solid-state properties. nih.govmdpi.comrsc.org
The position of alkyl chains can also influence the molecular conformation and packing. For example, in related BDT-based molecules, the position of hexyl chains in the thiophene (B33073) units was found to affect the twisting of the conjugated backbone, leading to differences in molecular packing, morphology, hole mobility, and ultimately, efficiency. mdpi.com Closer crystal packing due to shorter alkyl chains can lead to a higher absorption coefficient and improved short-circuit current density (Jsc). rsc.org Conversely, orthogonal packing induced by certain alkyl group arrangements can result in reduced Jsc and FF. rsc.org
Modifications to alkyl chains, such as using branched versus linear chains or altering their position, have demonstrated measurable effects on molecular packing, including intermolecular π–π distances, and device parameters like Voc and PCE. mdpi.comrsc.org
Role of Sulfur Atoms and Thiophene Units in Molecular Orientation
Sulfur atoms and thiophene units are integral components of the this compound molecular structure and play a significant role in determining its molecular orientation and packing in the solid state, which in turn affects charge transport and device performance.
Research comparing this compound with a related compound, DR3TSBDT, which contains an alkylthio group while this compound does not, has highlighted the importance of sulfur-containing units in molecular orientation. nih.gov The improved performance observed in this compound-based devices, particularly in photocurrent and fill factor, was attributed to a larger population of donor compound crystallites adopting a favorable face-on orientation. nih.gov This orientation, perpendicular to the substrate, facilitates efficient charge transport and reduces charge recombination. nih.gov
Advanced Material Architectures and Multi Component Systems Incorporating Dr3tbdtt
Ternary and Quaternary Blend Strategies with DR3Tbdtt
Ternary and quaternary blending involves incorporating one or two additional components into a conventional binary donor:acceptor blend. This approach offers multiple avenues to overcome the limitations of binary systems, such as insufficient light absorption, poor morphology control, and unbalanced charge transport. This compound, often utilized as a donor or a component modifying donor properties, has been explored in such multi-component systems to leverage these benefits wikipedia.orgwikipedia.orgwikipedia.orgamericanelements.comwikipedia.orgwikipedia.orgwikipedia.orgacrospharmatech.comfishersci.caamericanelements.comfishersci.seattelements.comfishersci.canih.govfishersci.atnih.gov.
The addition of a third or fourth component can lead to a broadening of the absorption spectrum, enabling more efficient light harvesting wikipedia.orgwikipedia.orgacrospharmatech.comamericanelements.comfishersci.ca. Furthermore, guest components can influence the active layer morphology, leading to optimized phase separation and improved charge transport pathways wikipedia.orgwikipedia.orgwikipedia.orgamericanelements.comwikipedia.orgwikipedia.orgacrospharmatech.comfishersci.cafishersci.senih.govfishersci.atnih.gov.
For instance, in studies involving this compound or similar benzodithiophene (BDT)-based donors, ternary blends have been shown to exhibit higher power conversion efficiencies (PCEs) compared to their binary counterparts. In one case, a ternary OSC based on this compound and BTR as donors and P-BNBP-fBT as an acceptor showed a PCE of 4.85%, higher than the binary blends (3.60% or 3.86%) wikipedia.orgwikipedia.orgattelements.com. This improvement was attributed to decreased crystalline size and improved face-on orientation of the donors in the ternary blend, leading to improved and balanced charge mobilities, suppressed charge recombination, and increased donor/acceptor interfacial areas wikipedia.org.
Quaternary blends, incorporating four components, offer even greater flexibility in material selection and mechanism manipulation to enhance photon-to-electron conversion efficiency wikipedia.orgattelements.com. Studies have explored quaternary systems involving this compound or related high-crystallinity small molecules to reinforce donor crystallinity and enhance domain purity within polymer matrices wikipedia.orgwikipedia.orgacrospharmatech.com.
Optimization of Charge Management and Energy Loss Reduction
Effective charge management and minimizing energy losses are critical for achieving high-performance OSCs. Multi-component strategies incorporating this compound can contribute to these optimizations. The introduction of a third component can modulate donor-acceptor interfacial arrangements, potentially reducing the binding energy of charge-transfer states and the electronic coupling of charge recombination wikipedia.org.
In quaternary systems, a tiered energy level alignment can be constructed, creating cascading charge hopping channels that suppress current loss by fine-tuning charge separation nih.gov. This can also allow for the manipulation of multiple charge transfer energies to maintain a high open-circuit voltage (Voc) nih.gov. Studies on quaternary blends involving this compound or similar high-crystallinity molecules have shown reduced energy losses, contributing to enhanced Voc wikipedia.orgnih.gov. For example, a quaternary device incorporating this compound showed a slightly reduced energy loss (Eloss) and a slightly enhanced Voc of 0.75 ± 0.01 V compared to a binary blend wikipedia.org. The reduced energy loss in this case was attributed to a reduced driving force loss (ΔE2) wikipedia.org.
Development of Balanced 3D Charge Transport Networks
Optimized morphology in the active layer is crucial for efficient charge transport. Ternary and quaternary blends can facilitate the formation of balanced three-dimensional (3D) charge transport networks. The addition of a guest component like this compound, known for its high crystallinity, can influence the phase separation and molecular packing within the blend wikipedia.orgamericanelements.comfishersci.senih.gov.
In ternary blends, decreased crystalline size and improved face-on orientation of donor materials like this compound have been observed, leading to improved and balanced charge mobilities wikipedia.org. The incorporation of a suitable third component can help in creating 3D charge pathways that assist in charge transportation americanelements.comfishersci.se.
Quaternary blends, by allowing the tuning of individual donor and acceptor nanostructures, can promote efficient hole and electron transport wikipedia.org. The strategic dispersion of a high-crystallinity molecule like this compound into a polymer matrix can reinforce the donor's crystallinity and enhance domain purity, contributing to improved charge transport toward respective electrodes wikipedia.org. This can lead to a well-maintained 3D interpenetrating network morphology that is favorable for efficient charge transport nih.gov.
Synergistic Effects of Multiple Donors or Acceptors
In ternary systems with two donors (including this compound) and one acceptor, or one donor and two acceptors, synergistic interactions between the components can lead to enhanced performance compared to binary blends wikipedia.orgwikipedia.orgamericanelements.comattelements.com. For instance, a ternary blend with this compound and BTR as donors and P-BNBP-fBT as an acceptor showed synergistic improvements in PCE, attributed to morphological changes and improved charge dynamics wikipedia.orgwikipedia.orgattelements.com.
Quaternary systems offer even more complex synergistic possibilities due to the presence of four components wikipedia.orgattelements.com. By carefully selecting components with suitable crystallinities, matched miscibility, cascade energy levels, and complementary absorption, researchers can achieve individually optimized nanostructures for donor and acceptor phases wikipedia.org. This can lead to simultaneously improved open-circuit voltage, short-circuit current density, and fill factor, resulting in a significant enhancement in PCE wikipedia.orgwikipedia.orgacrospharmatech.com. For example, a quaternary system incorporating this compound as a high-crystallinity donor component demonstrated a 16% PCE enhancement compared to a binary device wikipedia.org.
The synergistic effects can lead to a better balance of charge carrier generation and transport and a reduction in non-radiative energy loss fishersci.ca. This highlights the potential of multi-component strategies with this compound to maximize photovoltaic parameters.
Here is a table summarizing some research findings on the performance of blends involving this compound or similar materials:
| Blend System | Components | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF (%) | Reference |
| Binary | This compound:P-BNBP-fBT | 3.60 | 5.95 | 1.17 | 51.6 | attelements.com |
| Binary | BTR:P-BNBP-fBT | 3.86 | 5.47 | 1.23 | 57.3 | attelements.com |
| Ternary | This compound:BTR:P-BNBP-fBT (2:3 weight ratio) | 4.85 | 7.39 | 1.18 | 55.6 | attelements.com |
| Binary | This compound:PC71BM | 8.12 | - | - | - | fishersci.no |
| Binary | PTB7-Th:FOIC | - | - | - | - | wikipedia.org |
| Quaternary | This compound:PTB7-Th:FOIC:PC71BM (optimized ratio) | 13.51 | - | - | 69.52 | wikipedia.org |
| Quaternary (Small Area) | PM6:CNS-6-8:Y6:PC71BM (0.8:0.2:1.1:0.2) | 18.07 | 26.43 | 0.868 | 78.8 | nih.gov |
| Quaternary (Large Area, Certified) | PM6:Y6:ITIC:PC71BM (1:1.15:0.05:0.2) | 12.36 | - | - | - | wikipedia.orgacrospharmatech.com |
Note: Some values were not available in the provided snippets.
Integration of this compound in Novel Device Architectures
The incorporation of this compound into multi-component blend systems represents a form of novel device architecture compared to traditional binary OSCs wikipedia.orgnih.gov. These advanced architectures aim to optimize the active layer morphology and energy level alignment to improve charge generation, transport, and extraction.
One search result briefly mentions the use of this compound in organic-inorganic hybrid perovskite solar cells, indicating its potential integration into different types of photovoltaic device architectures beyond bulk heterojunction OSCs nih.gov.
Future Research Directions and Emerging Paradigms for Dr3tbdtt in Materials Science
Addressing Current Challenges in All-Small-Molecule Organic Solar Cells
All-small-molecule organic solar cells (ASM-OSCs) offer several advantages over their polymer-based counterparts, including better batch-to-batch reproducibility and well-defined structures. mdpi.comnankai.edu.cn However, their widespread application is currently limited by challenges related to morphology control and achieving high power conversion efficiencies (PCEs). acs.orgsioc-journal.cn A key challenge in ASM-OSCs is the tendency of small molecules to aggregate, leading to large-phase domains that are unfavorable for efficient exciton (B1674681) diffusion and dissociation, ultimately reducing the short-circuit current density (Jsc) and fill factor (FF). acs.orgccspublishing.org.cn
Research involving DR3Tbdtt has highlighted the importance of morphology optimization techniques such as thermal annealing and solvent vapor annealing (SVA) to control the phase separation and crystallinity of the active layer. nankai.edu.cnacs.orgacs.orgnih.govnih.gov For instance, SVA has been shown to improve the crystallinity of both donor (this compound) and acceptor materials, promoting proper phase segregation domain sizes and enhancing charge transport, leading to increased PCEs. acs.orgnih.gov Studies have also explored the use of additives and structural modifications to suppress strong intermolecular interactions and control crystallization, aiming for nanoscale phase separation that favors efficient charge separation and transport. ccspublishing.org.cnnih.gov
Another challenge is minimizing energy loss (Eloss) from the optical bandgap to the open-circuit voltage (Voc). rsc.org Research using this compound with specific non-fullerene acceptors, such as O-IDTBR, has demonstrated the potential for achieving low energy losses and high Voc values in NF all-SMOSCs. rsc.org
Future research should continue to focus on developing advanced processing techniques and material combinations that enable precise control over the nanoscale morphology of this compound-based active layers, ensuring optimal interpenetrating networks for efficient charge generation and transport.
Exploration of this compound in Other Advanced Electronic and Optoelectronic Applications
While primarily studied in OSCs, the favorable electronic and optoelectronic properties of this compound suggest its potential utility in other advanced applications. Organic semiconductors, including small molecules like this compound, are being explored for various applications beyond traditional solar cells, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photodetectors. researchgate.net
This compound's core benzodithiophene unit is known for its good planarity and excellent hole transport ability, properties that are valuable in various organic electronic devices. ccspublishing.org.cn Its ability to form well-defined structures and its tunable energy levels, particularly the HOMO level which is crucial for hole injection or transport, make it a candidate for further investigation in these areas. nih.govnih.govacs.org
Furthermore, this compound has been explored as a hole transporting material (HTM) in perovskite solar cells (PSCs). researchgate.netmdpi.com Its hydrophobic nature has shown promise in retarding moisture-induced degradation, contributing to improved device stability compared to conventional HTMs. researchgate.netmdpi.com This indicates a potential role for this compound in hybrid organic-inorganic photovoltaic devices.
Future research should systematically investigate the performance of this compound in these diverse applications, exploring different device architectures and material combinations to fully understand its capabilities beyond OSCs.
Development of Rational Molecular Design Guidelines for Stable and Efficient Donor Materials
The rational design of small molecule donor materials is crucial for achieving high-performance and stable OSCs. This compound, with its BDT central core, serves as a valuable platform for understanding the relationship between molecular structure and photovoltaic properties. mdpi.comccspublishing.org.cn
Key aspects influencing the performance of BDT-based donors like this compound include lateral side chain engineering, backbone engineering using different building blocks, and end-group acceptor engineering. mdpi.com The symmetrical and planar conjugated backbone of A-π-D-π-A type molecules with a BDT unit facilitates π-π stacking, which is important for charge transport. mdpi.com
Studies comparing this compound with analogous molecules having slight structural variations, such as differences in side chains, have provided insights into the impact of molecular structure on properties like crystallinity, charge transport ability, and ultimately device performance and stability. ccspublishing.org.cnnih.govnankai.edu.cnnankai.edu.cn For example, modifications to side chains can influence intermolecular interactions and molecular packing, affecting phase separation and exciton dissociation. ccspublishing.org.cnnih.gov
Future work should focus on establishing clear design rules based on the structure-property relationships observed in this compound and its derivatives. This includes understanding how modifications to the BDT core, π-bridges, and end-groups influence energy levels, charge mobility, film morphology, and long-term stability under various environmental stresses (e.g., heat, moisture, light). rsc.org The goal is to develop predictive models and guidelines for synthesizing new donor materials with tailored properties for specific applications.
Integration of Machine Learning and AI in this compound Material Discovery and Optimization
Q & A
Basic: How to formulate a research question about DR3Tbdtt that balances originality and feasibility?
Methodological Answer:
Begin with a systematic literature review to identify gaps in existing studies on this compound. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or SPICE (Setting, Perspective, Intervention, Comparison, Evaluation) to structure your question. Ensure the question is researchable (addressable with available data or feasible experiments) and arguable (allows for critical analysis rather than simple yes/no answers). For example:
- "How does the molecular structure of this compound influence its electrochemical stability under varying pH conditions?"
Validate feasibility by assessing access to instrumentation (e.g., spectroscopy, computational modeling tools) and ethical/data compliance requirements .
Basic: What strategies can identify knowledge gaps in existing studies on this compound?
Methodological Answer:
Conduct a systematic review using databases like PubMed, Scopus, or Web of Science, filtering for keywords (e.g., "this compound synthesis," "this compound applications"). Apply citation analysis to track how prior findings are validated or contradicted in newer studies. Use tools like VOSviewer for bibliometric mapping to visualize under-researched areas (e.g., this compound’s catalytic mechanisms or toxicity profiles). Cross-reference results with preprint repositories (e.g., arXiv, ChemRxiv) to capture emerging, unpublished data .
Basic: How to ensure GDPR compliance when collecting experimental data on this compound?
Methodological Answer:
If your research involves human-derived data (e.g., toxicity studies), follow GDPR Article 4(2):
Use GDPR-compliant tools (e.g., encrypted survey platforms like Qualtrics) for data collection.
Obtain explicit consent for data transfer outside the European Economic Area (EEA) if using cloud storage.
Submit a Data Protection Impact Assessment (DPIA) to your institutional review board (IRB), detailing anonymization protocols and third-party vendor compliance.
Train research teams on GDPR requirements, including data minimization and breach reporting .
Advanced: How to design experiments investigating this compound’s properties while controlling for confounding variables?
Methodological Answer:
Adopt a multifactorial experimental design with randomization and blinding. For example:
- Independent variables: Temperature, solvent polarity, or catalyst concentration.
- Dependent variables: this compound’s reaction yield or stability.
Use control groups (e.g., inert solvents or reference compounds) and statistical tools like ANOVA to isolate variable effects. Document all protocols in a lab notebook with timestamps to ensure reproducibility. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .
Advanced: How to resolve contradictions in published data on this compound’s reactivity?
Methodological Answer:
Perform a meta-analysis of conflicting studies, comparing experimental conditions (e.g., purity of reagents, measurement techniques). Replicate key experiments under standardized conditions, using high-precision instruments (e.g., HPLC for purity checks). Apply sensitivity analysis to quantify how minor methodological differences (e.g., reaction time, atmospheric controls) impact results. Publish null findings to address publication bias .
Advanced: How to develop a data management plan (DMP) for this compound research?
Methodological Answer:
Structure your DMP using the FAIR principles (Findable, Accessible, Interoperable, Reusable):
Storage: Use institutional repositories or discipline-specific databases (e.g., Cambridge Structural Database for crystallographic data).
Metadata: Include experimental parameters (e.g., this compound batch numbers, calibration logs).
Access: Define embargo periods and licensing (e.g., CC-BY for open access).
Long-term preservation: Partner with data archives like Zenodo or Dryad. Submit the DMP for review by your institution’s data stewardship team .
Advanced: How to validate methodological choices in this compound characterization studies?
Methodological Answer:
Use convergent validity by cross-verifying results with multiple techniques (e.g., NMR, X-ray diffraction, and computational simulations). For quantitative data, calculate inter-rater reliability (e.g., agreement between independent analysts). Perform negative controls (e.g., omitting this compound in reaction setups) to confirm observed effects are compound-specific. Document validation steps in supplemental materials for peer review .
Advanced: How to integrate interdisciplinary approaches (e.g., computational chemistry and experimental synthesis) in this compound research?
Methodological Answer:
Adopt a mixed-methods framework:
Use Density Functional Theory (DFT) simulations to predict this compound’s properties, then validate with lab experiments.
Collaborate with statisticians for robust data interpretation (e.g., machine learning models to identify structure-activity relationships).
Align terminology across disciplines using controlled vocabularies (e.g., IUPAC nomenclature). Publish in interdisciplinary journals (e.g., ACS Omega) to reach broader audiences .
Advanced: How to address ethical challenges in this compound applications (e.g., environmental toxicity)?
Methodological Answer:
Conduct a risk-benefit analysis during the experimental design phase. For environmental studies:
Use green chemistry principles to minimize waste.
Perform ecotoxicology assays (e.g., Daphnia magna tests) to assess ecological impact.
Engage stakeholders (e.g., regulatory bodies, community representatives) through participatory workshops. Disclose potential conflicts of interest in publications .
Advanced: How to synthesize this compound research findings into a coherent theoretical framework?
Methodological Answer:
Apply grounded theory to iteratively code and categorize data (e.g., using NVivo for qualitative analysis). Use causal inference models to link experimental observations (e.g., this compound’s stability) to broader chemical principles (e.g., Hammett equation for substituent effects). Compare findings with analogous compounds to propose generalizable mechanisms. Present synthesis in graphical abstracts or concept maps for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
